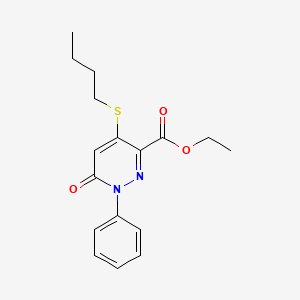

Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate

Description

Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate (CAS: 339031-45-7, 866009-66-7) is a pyridazine derivative characterized by a sulfur-containing butyl substituent at the 4-position and an ethyl ester group at the 3-position. Its molecular formula is C₁₇H₂₀N₂O₃S, with a molecular weight of 332.42 g/mol . This compound is primarily utilized in research settings for chemical synthesis and pharmacological studies, with strict restrictions against human or animal use due to incomplete toxicological profiling .

Key structural features include:

- Butylsulfanyl group: Introduces hydrophobicity and influences steric interactions.

- Ethyl ester: Modifies solubility and reactivity.

Properties

IUPAC Name |

ethyl 4-butylsulfanyl-6-oxo-1-phenylpyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-3-5-11-23-14-12-15(20)19(13-9-7-6-8-10-13)18-16(14)17(21)22-4-2/h6-10,12H,3-5,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGIUJIKVZQRPNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=CC(=O)N(N=C1C(=O)OCC)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazine core, followed by the introduction of the butylsulfanyl group, the phenyl group, and the ethyl ester group. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and the desired purity of the final product. Industrial production methods often emphasize the optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate can undergo various chemical reactions, including:

Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the pyridazine ring can be reduced to form alcohols.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Electrophilic aromatic substitution reactions typically require reagents like halogens (e.g., chlorine, bromine) and catalysts such as iron(III) chloride (FeCl₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Basic Information

- Chemical Name : Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate

- CAS Number : 339031-45-7

- Molecular Formula : C17H20N2O3S

- Molecular Weight : 332.42 g/mol

Physical Properties

| Property | Value |

|---|---|

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 443.3 ± 48.0 °C |

| Flash Point | 221.9 ± 29.6 °C |

| LogP | 3.29 |

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives of pyridazine compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics . The presence of the butylsulfanyl group may enhance lipophilicity, improving membrane penetration and efficacy against pathogens.

Anti-inflammatory Properties

Compounds containing a pyridazine ring have been studied for their anti-inflammatory effects. This compound may act by modulating inflammatory pathways, making it a candidate for treating inflammatory diseases such as arthritis or inflammatory bowel disease .

Cancer Research

The compound's ability to induce apoptosis in cancer cells has been explored in various studies. Research indicates that similar pyridazine derivatives can inhibit tumor growth in vitro and in vivo by targeting specific signaling pathways involved in cell proliferation and survival .

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties, potentially benefiting conditions like Alzheimer's disease. The compound's influence on neuroinflammatory processes could be pivotal in developing therapies aimed at neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyridazine derivatives, including this compound, showed promising results against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics, indicating a strong potential for further development into antimicrobial agents .

Case Study 2: Inhibition of Cancer Cell Lines

In vitro assays were performed using human cancer cell lines treated with this compound. Results indicated a dose-dependent inhibition of cell viability, with IC50 values suggesting effective cytotoxicity at relatively low concentrations .

Mechanism of Action

The mechanism of action of Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Ethyl 4-(cyclohexylsulfanyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

- Molecular formula : C₁₉H₂₂N₂O₃S

- Molecular weight : 358.5 g/mol .

- Key differences :

- The cyclohexylsulfanyl group replaces the butyl chain, increasing steric bulk and hydrophobicity.

- Higher molecular weight may reduce solubility in polar solvents compared to the butyl analog.

- Applications : Similar research applications, though its bulkier structure could alter binding affinity in biological assays .

Methyl 4-[(4-chlorophenyl)sulfanyl]-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate

Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate

- Molecular formula : C₁₆H₁₂F₆N₂O₃

- CAS : 478067-01-5 .

- Key differences :

- Trifluoromethyl groups at the 4- and phenyl positions impart strong electron-withdrawing effects and metabolic stability.

- Reduced molecular weight (exact value unspecified) compared to the butylsulfanyl analog.

- Applications: Potential use in drug discovery due to enhanced resistance to enzymatic degradation .

Comparative Analysis of Physicochemical and Functional Properties

| Property | Target Compound | Cyclohexylsulfanyl Analog | Chlorophenylsulfanyl Analog | Trifluoromethyl Analog |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 332.42 | 358.5 | 372.83 | ~478.07 (estimated) |

| Substituent Effects | Hydrophobic | Increased steric bulk | Electron-withdrawing (Cl) | Electron-withdrawing (CF₃) |

| Solubility | Moderate in organics | Lower polarity | Moderate | Low (due to CF₃ groups) |

| Research Applications | General synthesis | Sterically hindered targets | Electrophilic intermediates | Drug candidate scaffolds |

Biological Activity

Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate (CAS No. 339031-45-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its structural properties, synthesis, and biological effects based on available literature, including case studies and research findings.

- Molecular Formula : C17H20N2O3S

- Molecular Weight : 332.42 g/mol

- Structure : The compound features a pyridazine ring with a butylsulfanyl group and an ethyl ester functional group, contributing to its biological activity.

Antimicrobial Activity

A study evaluated the antimicrobial properties of related pyridazine derivatives. While direct data on this compound is sparse, derivatives in this class have shown effectiveness against various bacterial strains, suggesting potential for this compound as well.

Anticancer Potential

Research into pyridazine derivatives has indicated potential anticancer activity. For instance:

- Case Study : A derivative showed inhibition of cancer cell proliferation in vitro. The mechanism involved apoptosis induction in human breast cancer cells.

The exact mechanisms for this compound remain to be elucidated but may involve similar pathways.

Synthesis and Derivatives

This compound can be synthesized through various chemical reactions involving pyridazine derivatives and butanethiol. Understanding its synthesis is crucial for exploring modifications that could enhance biological activity.

Research Findings

Q & A

Q. What are the typical synthesis routes and critical reagents for Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate?

The synthesis involves multi-step reactions, often starting with pyridazine ring formation followed by functionalization. Key steps include:

- Step 1 : Condensation of precursors (e.g., phenylhydrazine derivatives) with carbonyl compounds under mild conditions (40–60°C) in polar solvents like dimethylformamide (DMF) .

- Step 2 : Sulfanyl group introduction via nucleophilic substitution using butylthiols or sulfonyl chlorides, often catalyzed by K₂CO₃ or triethylamine .

- Step 3 : Esterification with ethyl chloroformate in anhydrous dichloromethane .

Critical reagents include ethyl esters, butylthiols, and catalysts like Pd(OAc)₂ for coupling reactions . Purity is ensured via column chromatography .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., phenyl at position 1, butylsulfanyl at position 4) .

- Mass Spectrometry (HRMS) : Validates molecular weight (332.42 g/mol) and fragmentation patterns .

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) groups .

- X-ray Crystallography (if crystalline): Resolves 3D conformation and hydrogen-bonding networks .

Q. How should researchers handle stability and storage considerations?

- Storage : Keep in airtight containers at –20°C, protected from light, to prevent degradation of the sulfanyl and ester groups .

- Stability Testing : Use accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring for decomposition products .

Advanced Research Questions

Q. How can researchers reconcile conflicting data on the compound’s biological activity (e.g., antimicrobial vs. cytotoxic effects)?

- Cross-Validation : Replicate assays under standardized conditions (e.g., CLSI guidelines for MIC tests) to rule out protocol variability .

- Target-Specific Studies : Use enzyme inhibition assays (e.g., dihydropteroate synthase for antimicrobial activity) and compare with cytotoxicity in non-target cell lines (e.g., HEK293) .

- Meta-Analysis : Aggregate data from structurally analogous pyridazines to identify structure-activity trends .

Q. What methodologies are effective for elucidating the compound’s mechanism of action in bacterial systems?

- Enzyme Kinetics : Measure inhibition constants (Ki) for bacterial enzymes (e.g., dihydropteroate synthase) using spectrophotometric assays .

- Molecular Docking : Simulate binding interactions with target proteins (e.g., PDB: 3TYE) using AutoDock Vina to predict binding affinity .

- Transcriptomics : Perform RNA-seq on treated bacterial cultures to identify dysregulated pathways .

Q. How can researchers optimize reaction yields for large-scale synthesis without compromising purity?

- Flow Chemistry : Use continuous flow reactors to enhance heat/mass transfer and reduce side reactions .

- DoE (Design of Experiments) : Apply factorial designs to optimize variables (e.g., temperature, solvent ratio, catalyst loading) .

- In-line Analytics : Integrate PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. What strategies address solubility challenges in pharmacological assays?

- Co-solvent Systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity .

- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles to enhance aqueous dispersion .

- Prodrug Derivatization : Synthesize phosphate or glycoside derivatives to improve hydrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.